methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate
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Description
Methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.08849790 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods for preparing a range of heterocyclic systems using derivatives similar to "methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate." These methods involve the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and various pyranones and pyridinones through reactions with different reagents and under various conditions, showcasing the compound's versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997), (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Supramolecular Liquid Crystals
A study on the formation of supramolecular liquid crystals through hydrogen-bonding interactions between non-mesomorphic compounds including derivatives of "this compound" revealed how different substituents affect the stability and extent of liquid crystal phases. This work underscores the compound's potential in materials science, especially in the design and synthesis of new liquid crystalline materials (Naoum, Fahmi, & Almllal, 2010).
Hyperbranched Aromatic Polyamide Synthesis
The thermal polymerization of derivatives similar to "this compound" has been used to create hyperbranched aromatic polyamides. This process highlights the compound's role in developing new polymeric materials with potential applications in various industries, including coatings, adhesives, and high-performance composites (Yang, Jikei, & Kakimoto, 1999).
Novel One-Carbon Radical Equivalent
Research into the synthesis and application of "Cyano(ethoxycarbonothioylthio)methyl benzoate," a compound with similarities to the query, demonstrates its use as a novel one-carbon radical equivalent. This compound offers a new pathway for introducing acyl units through radical addition to olefins, providing a valuable tool for synthetic organic chemistry (Bagal, de Greef, & Zard, 2006).
Properties
IUPAC Name |
methyl 3-[(4-methylpyridin-2-yl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-10-6-7-16-13(8-10)18-15(21)17-12-5-3-4-11(9-12)14(19)20-2/h3-9H,1-2H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYQEODXQNYZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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